1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea 1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10177469
InChI: InChI=1S/C15H15Cl2N3O3S/c16-13-6-3-11(9-14(13)17)20-15(21)19-8-7-10-1-4-12(5-2-10)24(18,22)23/h1-6,9H,7-8H2,(H2,18,22,23)(H2,19,20,21)
SMILES: C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N
Molecular Formula: C15H15Cl2N3O3S
Molecular Weight: 388.3 g/mol

1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea

CAS No.:

Cat. No.: VC10177469

Molecular Formula: C15H15Cl2N3O3S

Molecular Weight: 388.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea -

Specification

Molecular Formula C15H15Cl2N3O3S
Molecular Weight 388.3 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Standard InChI InChI=1S/C15H15Cl2N3O3S/c16-13-6-3-11(9-14(13)17)20-15(21)19-8-7-10-1-4-12(5-2-10)24(18,22)23/h1-6,9H,7-8H2,(H2,18,22,23)(H2,19,20,21)
Standard InChI Key LSESMKFQZCLEEO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N
Canonical SMILES C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N

Introduction

Structural Characteristics and Synthesis Pathways

Molecular Architecture

The compound’s structure comprises:

  • 3,4-Dichlorophenyl group: A benzene ring substituted with chlorine atoms at the meta and para positions, introducing electron-withdrawing effects and steric bulk.

  • 4-Sulfamoylphenyl ethyl group: A phenethyl chain with a sulfonamide (-SO2_2NH2_2) substituent at the para position, contributing polarity and hydrogen-bonding potential.

  • Urea backbone: The central carbonyl group bridges the two aromatic systems, enabling conformational flexibility and intermolecular interactions .

Hypothesized Synthesis Routes

While no direct synthesis protocol exists in the provided sources, analogous methods for urea derivatives suggest plausible pathways:

  • Reaction of 3,4-dichlorophenyl isocyanate with 2-(4-sulfamoylphenyl)ethylamine under basic conditions, mirroring the one-step thiourea synthesis described for N-aryl-3,4-dihydroisoquinoline carbothioamides .

  • Coupling via carbodiimide chemistry, where 3,4-dichloroaniline and 2-(4-sulfamoylphenyl)ethyl isocyanate react in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

A comparative analysis of reaction yields and conditions from similar compounds is provided below:

Reaction ComponentAnalogous Compound ConditionsYield (%)
3,4-Dichlorophenyl derivativeCompound 16K2_2CO3_3, acetone72–85
Sulfonamide-bearing amineCompound 9Room temperature, 5–30 min68–75

Structure-Activity Relationship (SAR) and Biological Implications

Electronic and Steric Effects

  • Electron-withdrawing groups: The 3,4-dichlorophenyl moiety may reduce electron density at the urea carbonyl, potentially weakening hydrogen-bonding capacity compared to electron-donating substituents like methoxy or methyl groups . In urease inhibitors, electron-donating groups enhance activity (e.g., compound 2, IC50_{50} = 11.2 ± 0.81 μM) , suggesting the dichlorophenyl group might diminish inhibitory potency unless compensated by other features.

  • Sulfamoyl group: The -SO2_2NH2_2 substituent introduces hydrogen-bond donors/acceptors, which could facilitate interactions with enzyme active sites. For instance, sulfonamides are known to bind zinc ions in metalloenzymes, a feature observed in carbonic anhydrase inhibitors .

Hypothesized Urease Inhibition

Molecular docking studies of analogous urease inhibitors reveal key interactions:

  • Hydrogen bonds between the urea carbonyl and active-site residues (e.g., His593 in Bacillus pasteurii urease).

  • Hydrophobic interactions with aromatic side chains (e.g., Phe592).

  • π-anion interactions involving electron-rich aromatic systems.

For 1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea:

  • The dichlorophenyl group may engage in hydrophobic packing but could sterically hinder optimal binding.

  • The sulfamoyl group might compensate by forming hydrogen bonds with adjacent aspartate or glutamate residues.

Comparative Analysis with Structural Analogs

Urease Inhibitory Activity

The table below extrapolates potential activity based on substituent effects observed in N-aryl-3,4-dihydroisoquinoline carbothioamides :

CompoundSubstituentsIC50_{50} (μM)Key Interactions
2o-Dimethylphenyl11.2 ± 0.81Hydrogen bonds, π-π stacking
4p-Methoxyphenyl15.5 ± 0.49Hydrophobic, hydrogen bonding
16o,m-Dichlorophenyl30.3 ± 0.71Weak hydrophobic interactions
Target3,4-Dichlorophenyl + sulfamoylHypotheticalHydrogen bonds (sulfamoyl)

The target compound’s dichlorophenyl group aligns with the lower activity of 16, but the sulfamoyl moiety could enhance binding via polar interactions, potentially yielding an IC50_{50} in the 20–40 μM range.

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